2H-色烯-3-甲醛

描述

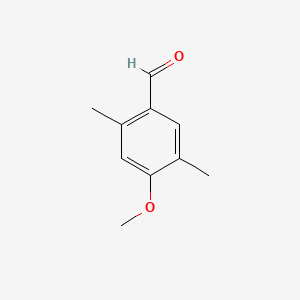

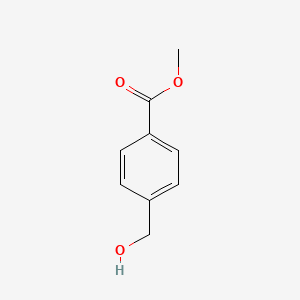

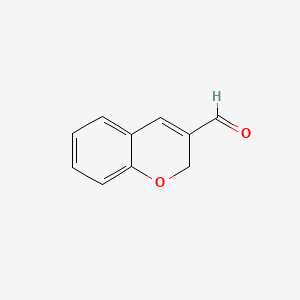

2H-chromene-3-carbaldehyde, also known as 7-Hydroxy-2-oxo-2H-chromene-3-carbaldehyde , is a chemical compound with the molecular formula C10H6O4 and a molecular weight of 190.15 . It is also known as 8-Methoxy-2H-chromene-3-carbaldehyde .

Synthesis Analysis

The synthesis of 2H-chromenes, including 2H-chromene-3-carbaldehyde, has been a subject of recent advances and perspectives . Two major synthetic strategies have been developed towards such compounds . These include benzopyran ring formation involving cyclization reactions and the late-stage functionalization of the parent 2H-chromenes . Catalytic synthesis of 2H-chromenes has also been reported .Molecular Structure Analysis

The molecular structure of 2H-chromene-3-carbaldehyde involves important oxygen heterocycles . These compounds display remarkable differences due to the type II carbonyl-carbonyl and C-H···O hydrogen bonding interactions that produce parallel layers and slipped π-stacking in their supramolecular arrangements .Chemical Reactions Analysis

2H-chromene-3-carbaldehyde is an important compound in the field of organic synthesis . It has been used in various chemical reactions, including the Vilsmeyer-Haack reaction of flavanones and azaflavanones .Physical And Chemical Properties Analysis

2H-chromene-3-carbaldehyde has a molecular weight of 160.17 g/mol . It has a XLogP3-AA value of 1.4, indicating its lipophilicity . It has no hydrogen bond donors but has two hydrogen bond acceptors . Its topological polar surface area is 26.3 Ų .科学研究应用

Synthesis of Heterocyclic Scaffolds

2H-chromene-3-carbaldehyde is a useful intermediate in the synthesis of heterocyclic scaffolds . It is obtained in excellent yields through the Vilsmeyer-Haack reaction of flavanones and azaflavanones . This compound is used to synthesize other valuable heterocycles, such as 3H-chromeno[3–c]quinolines, (Z/E)-2-aryl-4-chloro-3-styryl-2H-chromenes, and (E)-2-aryl-4-chloro-3-styrylquinoline-1(2H)-carbaldehydes .

Medicinal Chemistry

Chromenes, including 2H-chromenes, are recognized as important scaffolds in medicinal chemistry . They are found in many pharmaceutical agents and biologically relevant molecules .

Biological Activities

Chromenes exhibit a range of biological activities, such as anticancer, antimicrobial, anti-Alzheimer’s, antioxidant, and cardiovascular effects . These activities make them valuable in the development of new drugs .

Natural Compounds

2H-chromenes are widely found in natural compounds . They are present in various plants and have been used in traditional medicine for their therapeutic properties .

Materials Science

2H-chromenes have also been used broadly in materials science . Their unique chemical properties make them useful in the development of new materials .

Organic Synthesis

2H-chromenes are important oxygen heterocycles used in organic synthesis . They are involved in the formation of benzopyran rings and the late-stage functionalization of the parent 2H-chromenes .

作用机制

- Its mode of action could involve:

Mode of Action

Pharmacokinetics (ADME)

未来方向

属性

IUPAC Name |

2H-chromene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RISKINCQRSLFRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC=CC=C2O1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40199543 | |

| Record name | 2H-1-Benzopyran-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2H-chromene-3-carbaldehyde | |

CAS RN |

51593-69-2 | |

| Record name | 2H-1-Benzopyran-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51593-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1-Benzopyran-3-carboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051593692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 2H-chromene-3-carbaldehyde?

A1: The molecular formula of 2H-chromene-3-carbaldehyde is C10H8O2, and its molecular weight is 160.17 g/mol.

Q2: What spectroscopic data can be used to characterize 2H-chromene-3-carbaldehyde derivatives?

A2: Researchers commonly employ a variety of spectroscopic techniques to characterize these compounds, including:

- IR spectroscopy: This technique helps identify functional groups present in the molecule, such as carbonyl and aromatic C=C stretches. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

- NMR spectroscopy (1H and 13C NMR): This method provides detailed information about the structure and connectivity of atoms within the molecule, including chemical shifts and coupling constants. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

- Mass spectrometry: This technique determines the molecular weight and fragmentation pattern of the compound, aiding in structure elucidation. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

- X-ray crystallography: This method provides a three-dimensional structure of the molecule, offering valuable insights into bond lengths, bond angles, and crystal packing. [, , , ]

Q3: What is the significance of the chlorine atom at the 4-position of the 2H-chromene ring?

A3: The chlorine atom at the 4-position plays a crucial role in the reactivity of 2H-chromene-3-carbaldehydes. It serves as a good leaving group, enabling various nucleophilic substitution reactions that allow for the introduction of diverse substituents at this position, leading to a wide range of derivatives. [, , , , , , , , , , , , , , ]

Q4: What types of reactions are commonly employed for synthesizing 2H-chromene-3-carbaldehyde derivatives?

A4: Numerous synthetic strategies have been developed, including:

- Condensation reactions: These reactions utilize the aldehyde functionality to form various derivatives like hydrazones, oximes, and Schiff bases. [, , , , , , , , ]

- Nucleophilic substitution reactions: The 4-chloro substituent allows for the introduction of diverse amines, thiols, and other nucleophiles. [, , , , , , , , ]

- Cycloaddition reactions: 2H-Chromene-3-carbaldehydes can participate in cycloaddition reactions, leading to the formation of complex heterocyclic systems. [, , , , , , , , , ]

- Multicomponent reactions: These reactions offer efficient one-pot strategies for assembling diverse 2H-chromene-3-carbaldehyde derivatives. [, ]

Q5: Are 2H-chromene-3-carbaldehydes known to exhibit catalytic properties?

A5: While 2H-chromene-3-carbaldehydes themselves are not commonly reported as catalysts, they serve as versatile building blocks for synthesizing various heterocyclic compounds with potential catalytic applications. For example, they can be used to create chiral ligands for asymmetric synthesis. [, , ]

Q6: Have computational studies been used to investigate the properties and reactivity of 2H-chromene-3-carbaldehyde derivatives?

A6: Yes, computational chemistry plays a significant role in understanding these compounds. Researchers utilize:

- Molecular docking studies: These studies predict the binding modes and interactions of 2H-chromene-3-carbaldehyde derivatives with various biological targets, such as enzymes and receptors. [, ]

- Density functional theory (DFT) calculations: These calculations explore electronic properties, molecular geometries, and reaction mechanisms. []

- Quantitative structure-activity relationship (QSAR) models: These models correlate the structural features of 2H-chromene-3-carbaldehyde derivatives with their biological activities, aiding in the design of novel compounds with improved potency and selectivity. []

Q7: What are the key biological activities exhibited by 2H-chromene-3-carbaldehyde derivatives?

A7: Research indicates promising activities, including:

- Antibacterial activity: Several derivatives have demonstrated potent inhibitory effects against both Gram-positive and Gram-negative bacteria. [, , , , , , , , , ]

- Antifungal activity: Certain derivatives display significant antifungal properties against various fungal strains. [, , ]

- Anticancer activity: Emerging evidence suggests the potential of these compounds as anticancer agents, exhibiting cytotoxicity against various cancer cell lines. [, , , , , ]

- Antioxidant activity: Some derivatives possess antioxidant properties, scavenging free radicals and protecting against oxidative stress. []

Q8: What are the potential applications of 2H-chromene-3-carbaldehyde derivatives in medicinal chemistry?

A8: Given their diverse biological activities, these compounds hold promise for developing:

- Novel antimicrobial agents: To address the growing threat of antimicrobial resistance, researchers are exploring 2H-chromene-3-carbaldehyde derivatives as potential leads for new antibiotics and antifungals. [, , , , , , , , , , , ]

- Anticancer therapeutics: The cytotoxic properties of some derivatives against cancer cell lines warrant further investigation for their potential as anticancer drugs. [, , , , , ]

- Antioxidant therapies: Derivatives with antioxidant properties might find applications in treating oxidative stress-related diseases. []

- Fluorescent probes: Specific derivatives exhibit fluorescence properties, making them valuable tools in chemical biology and bioimaging. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine](/img/structure/B1293633.png)